![molecular formula C₂₁H₁₈N₂O₅ B1145009 (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind CAS No. 1598416-07-9](/img/no-structure.png)

(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

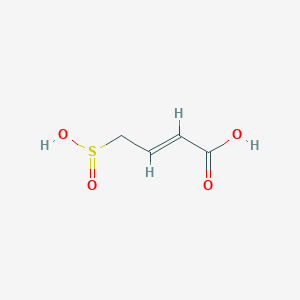

“(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind” is a chemical compound . It is also known as "(1R,3R)-Methyl 1- (benzo [d] [1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido [3,4-b]indole-3-carboxylate hydrochloride" .

Synthesis Analysis

The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride and piperonal chloride dissolved in redistilled tetrahydrofuran, followed by the addition of trifluoroacetic acid . The reaction is stirred at 30 °C for 10 hours under the protection of nitrogen. Sodium triacetoxyborohydride is then added and the reaction continues for 3 hours .Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O5 . The structure is complex, with a benzodioxol group attached to a pyrido-indole ring system .Physical And Chemical Properties Analysis

The molecular weight of this compound is 378.38 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched data .Aplicaciones Científicas De Investigación

Anticancer Research

This compound has been identified as a useful synthetic intermediate in the design and synthesis of new anticancer agents. Indole derivatives, such as this compound, are known for their activity against various cancer cell lines. They can be synthesized via palladium-catalyzed C-N cross-coupling and evaluated for their efficacy against cancers like prostate, pancreatic, and acute lymphoblastic leukemia .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind involves the condensation of 2-acetyl-1,3-benzodioxole with 1,2,3,4-tetrahydro-β-carboline followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2-acetyl-1,3-benzodioxole", "1,2,3,4-tetrahydro-β-carboline", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-1,3-benzodioxole (1.0 g, 5.0 mmol) and 1,2,3,4-tetrahydro-β-carboline (1.2 g, 7.5 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield a yellow oil.", "Step 7: Dissolve the oil in a mixture of water (10 mL) and sodium hydroxide (1 M) and stir for 30 minutes.", "Step 8: Acidify the solution with hydrochloric acid (1 M) to pH 2 and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound as a white solid (0.8 g, 60%)." ] } | |

Número CAS |

1598416-07-9 |

Fórmula molecular |

C₂₁H₁₈N₂O₅ |

Peso molecular |

378.38 |

Sinónimos |

Tadalafil Impurity E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

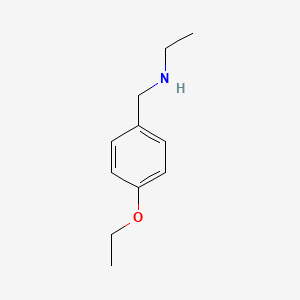

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

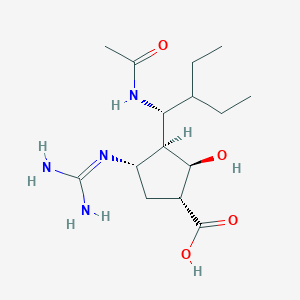

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)